[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride
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Overview
Description
[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3N3 and a molecular weight of 229.63 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines . This reaction is often carried out in ethanol as a solvent, under reflux conditions . The reaction yields a mixture of regioisomeric pyrazoles, which can be separated by chromatographic techniques .
Industrial Production Methods: : Industrial production of this compound may involve bulk manufacturing processes, including the use of continuous flow reactors to optimize yield and purity . The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines .
Biology
- Investigated for its potential as an antifungal and antimicrobial agent .
- Studied for its role in enzyme inhibition and receptor binding .
Medicine
- Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases .
Industry
Mechanism of Action
The mechanism of action of [1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
Uniqueness
- The presence of the ethyl group at the 1-position and the trifluoromethyl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to [1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride .
- Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-2-13-4-5(3-11)6(12-13)7(8,9)10;/h4H,2-3,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSTGDJKSAHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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